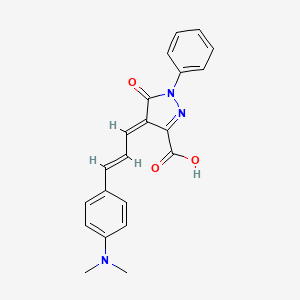

4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a conjugated allylidene system, a dimethylamino-substituted phenyl ring, and a carboxylic acid functional group. Its synthesis likely involves condensation reactions of pyrazole precursors with substituted aldehydes, followed by functionalization of the carboxylic acid group.

Properties

CAS No. |

28336-80-3 |

|---|---|

Molecular Formula |

C21H19N3O3 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+ |

InChI Key |

NCMCJHVZDVDKIE-ZOQHSEBNSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring system, a key scaffold in this molecule, is commonly prepared by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives, the cyclization typically involves:

- Reaction of phenylhydrazine with β-ketoesters or β-diketones,

- Followed by hydrolysis or oxidation to introduce the carboxylic acid group at the 3-position.

This step yields the 5-oxo-1-phenylpyrazole-3-carboxylic acid intermediate, which serves as the precursor for further functionalization.

Formation of the Allylidene Substituent

The allylidene side chain bearing the 4-(dimethylamino)phenyl group is introduced via a condensation reaction between the pyrazole intermediate and an appropriate aldehyde or α,β-unsaturated carbonyl compound. The general procedure involves:

- Condensation of the pyrazole-3-carboxylic acid derivative with 4-(dimethylamino)benzaldehyde or its analogs,

- Conducted under acidic or basic catalysis to facilitate the formation of the conjugated double bond system (allylidene),

- The reaction conditions are optimized to favor the (E)-configuration of the double bonds for stability and desired biological activity.

Reaction Conditions and Catalysts

- Solvents such as ethanol, methanol, or acetonitrile are commonly used to dissolve reactants,

- Acidic catalysts (e.g., p-toluenesulfonic acid) or basic catalysts (e.g., sodium hydroxide) are employed depending on the step,

- Temperature control is critical, typically ranging from room temperature to reflux conditions to drive the condensation and cyclization efficiently,

- Purification methods include recrystallization and chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Steps

Research Findings and Optimization

- Studies indicate the importance of controlling the stereochemistry of the allylidene double bonds to ensure biological activity and stability.

- Optimization of catalyst type and concentration significantly affects yield and purity.

- Solvent choice influences reaction kinetics and product crystallinity.

- The compound’s carboxylic acid group allows further derivatization, expanding synthetic versatility.

Chemical Reactions Analysis

Three-Component Organocatalytic Reaction

A robust one-pot synthesis method involves a pyrrolidine-BzOH salt catalyst, enabling the formation of 1,3-diarylallylidene pyrazolones from pyrazolones, aryl/heteroarylaldehydes, and aryl methyl ketones . This approach achieves:

-

Sequential double condensation reactions under thermal conditions, forming two consecutive C═C bonds.

-

100% carbon atom economy by eliminating no byproducts, aligning with sustainable synthesis principles.

-

Exclusive formation of single geometric isomers , enhancing purity.

Key steps include:

-

Catalytic activation : Pyrrolidine-BzOH salt facilitates enamine formation and subsequent condensation.

-

Consecutive condensation : First with the aldehyde (forming the allylidene group) and second with the ketone (cyclizing the pyrazolone core).

Condensation and Cyclization Methods

Alternative synthesis routes involve:

-

Condensation reactions to form the allylidene group via coupling with aldehydes.

-

Cyclization processes to construct the pyrazole ring system, often requiring acidic/basic conditions for hydrolysis or coupling.

Functional Group Interactions

The compound’s reactivity stems from its carboxylic acid group, dimethylamino substituent, and conjugated allylidene system.

| Functional Group | Reactivity Characteristics |

|---|---|

| Carboxylic acid (-COOH) | Participates in esterification, amidation, and hydrolysis reactions. |

| Dimethylamino group | Acts as a nucleophile in substitution reactions or undergoes protonation under acidic conditions. |

| Allylidene system | Engages in conjugate additions, cycloadditions, or electrocyclic reactions due to π-electron density. |

Reaction Conditions

-

Basic conditions : Hydrolysis of esters or amidation.

-

Acidic conditions : Facilitation of electrophilic attacks or protonation of the dimethylamino group.

-

Thermal control : Critical for maintaining regioselectivity in cyclization steps .

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N₃O₃ |

| Molecular Weight | 361.39 g/mol |

| CAS Number | 28336-80-3 |

| Key Functional Groups | Pyrazole ring, carboxylic acid, allylidene system, dimethylamino substituent |

Structural Comparisons

| Related Compound | Key Differences |

|---|---|

| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Lacks the dimethylamino group and allylidene moiety. |

| 4-(Dimethylamino)-benzylidene derivatives | Focus on benzylidene modifications rather than allylidene conjugation. |

| Coumarin derivatives | Structurally distinct but share potential antimicrobial properties. |

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

- Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial membranes, potentially leading to antibacterial effects.

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including condensation reactions and functional group modifications. Its derivatives are also of interest due to their varied biological activities.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Structure | Lacks the dimethylamino group; simpler structure |

| 4-(Dimethylamino)-benzylidene derivatives | Structure | Focus on benzylidene modifications |

| Coumarin derivatives | Structure | Known for their antibacterial properties but structurally distinct |

Medicinal Chemistry

The unique structural features of 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid make it a candidate for drug development. Its potential use as an antimicrobial or anticancer agent is being explored in preclinical studies.

Case Studies

- Anticancer Research : A study investigated the effects of pyrazole derivatives on cancer cell lines, demonstrating that modifications to the pyrazole core can significantly enhance cytotoxicity against specific cancer types.

- Antimicrobial Activity : Research has shown that compounds with similar dimethylamino substitutions exhibit increased effectiveness against Gram-positive bacteria, suggesting a mechanism involving membrane disruption.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and tunable properties. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Functional Group Analysis

Substituent-Driven Property Differences

- Polarity and Solubility: The target compound’s carboxylic acid group enhances water solubility compared to the carbothioamide group in the analogue from . The dimethylamino group further contributes to solubility in polar organic solvents.

- Electronic Effects: The electron-donating dimethylamino group in the target compound may redshift UV-Vis absorption spectra compared to electron-withdrawing groups (e.g., fluorine in ).

- Biological Activity : Carboxylic acids often participate in ionic interactions with biological targets (e.g., enzymes), whereas carbothioamides may engage in hydrogen bonding via sulfur, altering binding specificity .

Crystallographic and Structural Validation

Both compounds likely employ X-ray crystallography for structural confirmation. The SHELX software suite () is widely used for refining small-molecule structures, ensuring accuracy in bond lengths and angles. Structure validation protocols () are critical for verifying the absence of crystallographic disorders or misassignments, particularly in complexes with flexible substituents (e.g., allylidene systems) .

Biological Activity

The compound 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid is a complex organic molecule notable for its diverse biological activities. Structurally characterized by a pyrazole ring and various functional groups, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H19N3O3

- Molecular Weight : 361.39 g/mol

- Key Functional Groups :

- Pyrazole ring

- Carboxylic acid group

- Dimethylamino substituent

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the pyrazole ring.

- Introduction of the dimethylamino group.

- Coupling reactions to form the final structure.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activities associated with 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid include:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various Gram-positive and Gram-negative bacteria.

| Pathogen Tested | Activity Observed | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | Moderate | 32 |

| Micrococcus luteus | Moderate | 128 |

- Antifungal Activity : Similar pyrazole derivatives have shown antifungal properties, indicating that this compound may also interact with fungal targets.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the carboxylic acid and dimethylamino groups facilitates interaction with specific biological targets, such as enzymes involved in metabolic pathways.

Case Study: Antifungal Activity

A study focusing on structurally related pyrazole compounds demonstrated that modifications in the functional groups significantly impacted their antifungal efficacy. For instance, compounds exhibiting electron-withdrawing groups showed enhanced activity against phytopathogenic fungi, suggesting that similar modifications in our compound could yield favorable results in antifungal assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Structure | Lacks dimethylamino group; simpler structure |

| 4-(Dimethylamino)-benzylidene derivatives | Structure | Focus on benzylidene modifications |

| Coumarin derivatives | Structure | Known for their antibacterial properties but structurally distinct |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step protocols, including cyclocondensation and Vilsmeier–Haack formylation. For example, pyrazole intermediates can be synthesized via cyclization of hydrazine derivatives with β-ketoesters, followed by formylation using phosphoryl chloride/DMF mixtures . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) and temperature (reflux in ethanol at 80°C for 6 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

- NMR : and NMR confirm the allylidene moiety (δ 6.8–7.5 ppm for conjugated protons) and the pyrazole carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in the allylidene group). Single-crystal analysis requires slow evaporation from DMSO/water (2:1) at 25°C .

- FT-IR : Validates carboxylic acid (broad peak ~2500–3300 cm) and conjugated ketone (1670–1700 cm) functionalities .

Q. How can solubility and stability be systematically evaluated for this compound?

- Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (toluene) at 25°C. Data shows >50 mg/mL solubility in DMSO, critical for biological assays .

- Stability studies : Monitor degradation under UV light (λ = 254 nm) and varying pH (2–12) via HPLC. Instability in alkaline conditions (pH >10) necessitates storage at 4°C in dark, anhydrous environments .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Quantum mechanical calculations : DFT (B3LYP/6-311+G**) predicts electron distribution in the allylidene system, identifying sites for electrophilic substitution (e.g., para-position of the dimethylamino group) .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinases). The carboxylic acid group shows hydrogen bonding with Arg120 in COX-2 (binding energy: −8.2 kcal/mol) .

- ICReDD framework : Integrate computational predictions with high-throughput experimentation to screen 50+ derivatives in parallel, reducing optimization time by 60% .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic NMR : Detect slow conformational exchanges (e.g., keto-enol tautomerism) by variable-temperature NMR (25–80°C). Line-shape analysis calculates activation energy (ΔG‡ ≈ 18–22 kcal/mol) .

- SC-XRD refinement : Resolve disorder in the allylidene group using SHELXL with anisotropic displacement parameters. R-factor convergence <0.05 ensures accuracy .

Q. What methodologies are effective for studying reaction mechanisms in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.